2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide, with the CAS number 1105190-15-5, is a chemical compound that belongs to the class of imidazole derivatives. This compound features a unique structure that includes a hydroxymethyl group and a mercapto group, which contribute to its biological activity and potential applications in various fields.
The synthesis of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and the use of catalysts to optimize yields and purity. Detailed reaction conditions, including solvent choice and reaction times, are crucial for successful synthesis .
The molecular structure of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide can be represented using various structural formulas:
CC1=CC=C(CNC(=O)CN2C(CO)=CN=C2S)C=C1
InChI=1S/C14H17N3O2S/c1-10-2-4-11(5-3-10)6-15-13(19)8-17-12(9-18)7-16-14(17)20/h2-5,7,18H,6,8-9H2,1H3,(H,15,19)(H,16,20)
The compound exhibits specific stereochemistry due to its multiple chiral centers. The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular modeling .
The reactivity of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide includes:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, which can be explored through experimental studies or computational simulations .
The mechanism of action for 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide is not fully elucidated but may involve:
Experimental data supporting its mechanism can be obtained through biochemical assays and pharmacological studies .
The physical properties include:
Chemical properties such as solubility, stability under different pH levels, and reactivity with other chemicals are essential for practical applications. Detailed studies on these properties help predict how the compound will behave in biological systems or industrial processes .
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide has potential applications in:
Research into this compound continues to expand its potential uses across various scientific disciplines .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: